

Spectroscopic Profile of 4-iodotetrahydro-2H-pyran: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-iodotetrahydro-2H-pyran**

Cat. No.: **B1306222**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **4-iodotetrahydro-2H-pyran**, a valuable intermediate in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions offer valuable insights for the characterization and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-iodotetrahydro-2H-pyran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.30 - 4.20	m	1H	H-4 (CH-I)
~3.80 - 3.70	m	2H	H-2eq, H-6eq
~3.50 - 3.40	m	2H	H-2ax, H-6ax
~2.20 - 2.10	m	2H	H-3eq, H-5eq
~1.90 - 1.80	m	2H	H-3ax, H-5ax

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~67.0	C-2, C-6
~40.0	C-3, C-5
~30.0	C-4 (C-I)

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on the analysis of similar structures and computational models.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
2960 - 2850	Strong	C-H (aliphatic) stretching
1465 - 1445	Medium	C-H bending
1100 - 1050	Strong	C-O-C (ether) stretching
~600 - 500	Medium	C-I stretching

Note: The spectrum is predicted for a neat liquid sample.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Ratio	Predicted Fragment Ion	Notes
212	$[\text{C}_5\text{H}_9\text{IO}]^+$	Molecular ion (M^+)
85	$[\text{C}_5\text{H}_9\text{O}]^+$	Loss of iodine radical ($\cdot\text{I}$)
57	$[\text{C}_4\text{H}_9]^+$ or $[\text{C}_3\text{H}_5\text{O}]^+$	Further fragmentation of the pyran ring
43	$[\text{C}_3\text{H}_7]^+$ or $[\text{C}_2\text{H}_3\text{O}]^+$	Further fragmentation

Note: Fragmentation is predicted based on electron ionization (EI) and the stability of resulting carbocations and radical species.

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of **4-iodotetrahydro-2H-pyran**.

Methodology:

- Sample Preparation: A sample of 5-10 mg of **4-iodotetrahydro-2H-pyran** is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrument Setup: A 500 MHz NMR spectrometer is used for analysis. The instrument is tuned and shimmed to the deuterium lock signal of CDCl_3 to optimize magnetic field homogeneity.

- ^1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon-13 NMR spectrum. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of the CDCl_3 triplet in the ^{13}C spectrum.

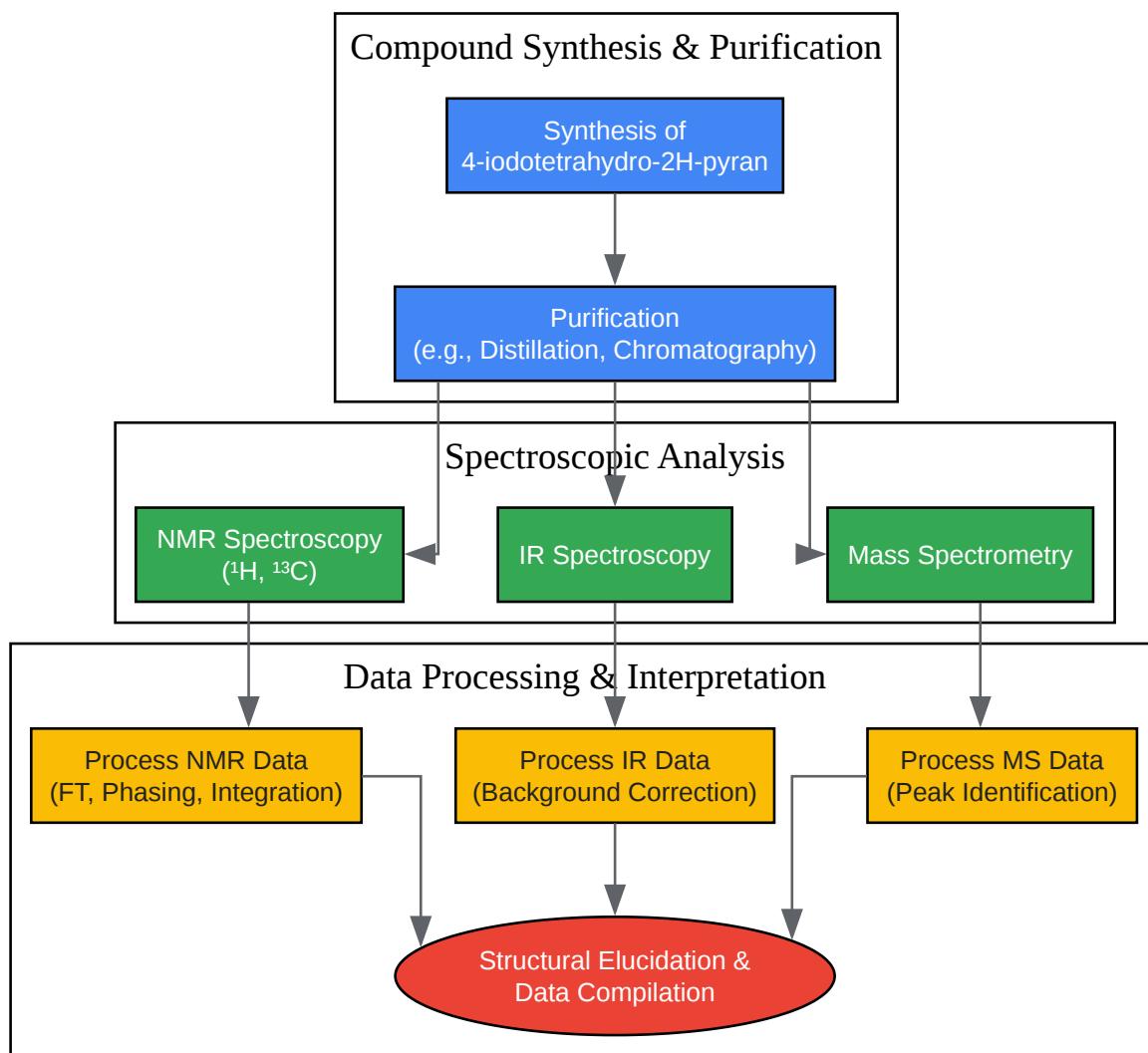
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-iodotetrahydro-2H-pyran**.

Methodology:

- Sample Preparation: As **4-iodotetrahydro-2H-pyran** is a liquid at room temperature, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Instrument Setup: A Fourier-transform infrared (FT-IR) spectrometer is used. A background spectrum of the clean, empty salt plates is recorded.
- Data Acquisition: The salt plates with the sample are placed in the sample holder of the spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of **4-iodotetrahydro-2H-pyran**.

Methodology:

- Sample Introduction: A dilute solution of **4-iodotetrahydro-2H-pyran** in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.
- Ionization: Electron ionization (EI) is a common method for small, volatile molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M^+).
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Interpretation: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which are formed by the breakdown of the energetically unstable molecular ion. The fragmentation pattern provides valuable structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-iodotetrahydro-2H-pyran**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **4-iodotetrahydro-2H-pyran**.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-iodotetrahydro-2H-pyran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1306222#4-iodotetrahydro-2h-pyran-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com